

Application Notes and Protocols for AS-041164 in Mouse Models of Inflammation

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Compound of Interest

Compound Name: AS-041164

Cat. No.: B10767956

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Introduction

AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K γ) isoform, with an IC₅₀ of 70 nM.[1][2][3][4] It exhibits significantly less activity against PI3K α (IC₅₀ = 240 nM), PI3K β (IC₅₀ = 1.45 μ M), and PI3K δ (IC₅₀ = 1.70 μ M), making it a valuable tool for investigating the specific role of PI3K γ in various physiological and pathological processes.[1][2][3][4] Notably, **AS-041164** has demonstrated anti-inflammatory effects, primarily by blocking the migration of neutrophils.[1][3] This document provides detailed application notes and protocols for the use of **AS-041164** in common mouse models of inflammation, based on available preclinical data.

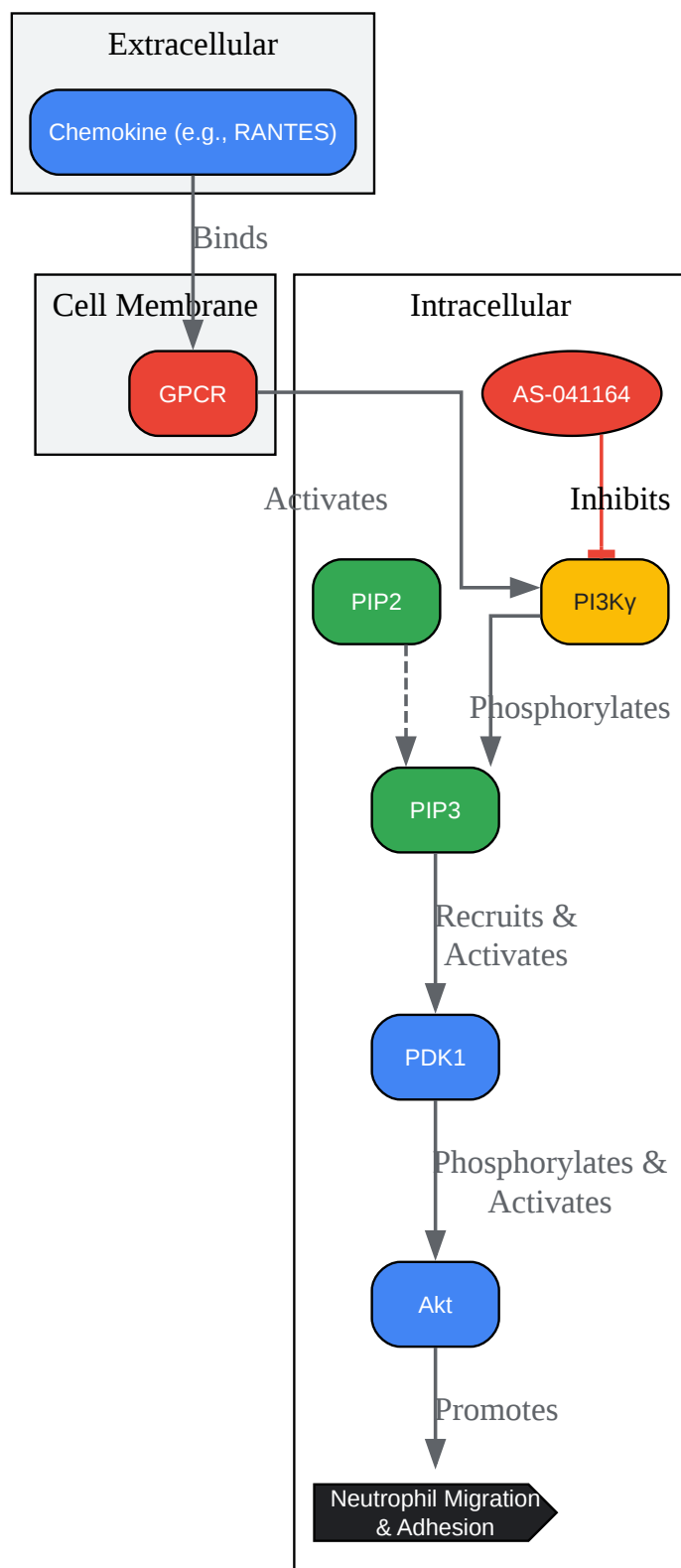
Data Presentation

The following table summarizes the quantitative data on the dosage and efficacy of **AS-041164** in rodent models of inflammation.

Model	Species	Dosage Range	Administration Route	Key Findings	Reference
Carrageenan-Induced Paw Edema	Rat	10-100 mg/kg	Oral (p.o.), single dose	Reduction in inflammatory swelling.[1]	[1]
RANTES-Induced Neutrophil Recruitment	Mouse	3-100 mg/kg	Oral (p.o.)	Dose-dependent decrease in neutrophil recruitment.[1]	[1]
RANTES-Induced Neutrophil Recruitment	Mouse	30 mg/kg	Oral (p.o.)	Significant reduction of AKT phosphorylation.[2]	[2]
RANTES-Induced Neutrophil Recruitment	Mouse	-	-	ED50: 27.35 mg/kg.[1][2]	[1][2]

Signaling Pathway

AS-041164 exerts its anti-inflammatory effects by selectively inhibiting the PI3Ky signaling pathway, which plays a crucial role in the recruitment of leukocytes to sites of inflammation. The diagram below illustrates the proposed mechanism of action.



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AS-041164 inhibits PI3Ky-mediated neutrophil migration.

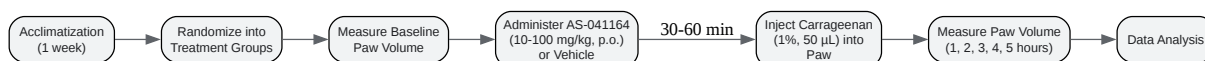
Experimental Protocols

The following are detailed protocols for key in vivo inflammation models, incorporating the use of **AS-041164**.

Carrageenan-Induced Paw Edema in Mice

This model is used to assess the acute anti-inflammatory activity of a compound.

Workflow:



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Workflow for Carrageenan-Induced Paw Edema Model.

Methodology:

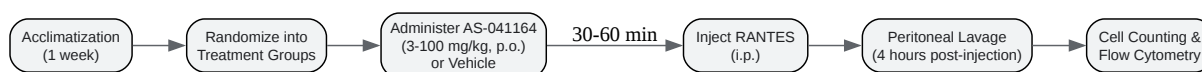
- Animals: Male C57BL/6 mice (6-8 weeks old).
- Acclimatization: House mice for at least one week under standard laboratory conditions with free access to food and water.
- Grouping: Randomly divide mice into the following groups (n=6-8 per group):
 - Vehicle control + Carrageenan
 - **AS-041164** (10 mg/kg, p.o.) + Carrageenan
 - **AS-041164** (30 mg/kg, p.o.) + Carrageenan
 - **AS-041164** (100 mg/kg, p.o.) + Carrageenan
 - Positive control (e.g., Indomethacin, 10 mg/kg, i.p.) + Carrageenan

- **Baseline Measurement:** Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
- **Compound Administration:** Administer **AS-041164** (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) orally 30-60 minutes before carrageenan injection.
- **Induction of Inflammation:** Inject 50 μ L of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
- **Paw Volume Measurement:** Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
- **Data Analysis:** Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

RANTES-Induced Peritoneal Neutrophil Recruitment in Mice

This model is used to evaluate the effect of a compound on chemokine-induced leukocyte migration.

Workflow:



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Workflow for RANTES-Induced Neutrophil Recruitment.

Methodology:

- **Animals:** Male C57BL/6 mice (6-8 weeks old).
- **Acclimatization:** As described above.

- Grouping: Randomly divide mice into treatment groups as described for the carrageenan model, with appropriate doses of **AS-041164** (e.g., 3, 10, 30, 100 mg/kg).
- Compound Administration: Administer **AS-041164** orally 30-60 minutes before RANTES injection.
- Induction of Neutrophil Recruitment: Inject recombinant human RANTES (e.g., 300 ng in 200 μ L sterile saline) intraperitoneally (i.p.).
- Peritoneal Lavage: Four hours after RANTES injection, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.
- Cell Analysis:
 - Determine the total number of cells in the lavage fluid using a hemocytometer.
 - Perform flow cytometry to quantify the number of neutrophils (e.g., using Ly-6G and CD11b markers).
- Data Analysis: Calculate the percentage of inhibition of neutrophil recruitment for each treatment group compared to the vehicle control.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis, characterized by chronic inflammation and joint destruction.

Methodology:

- Animals: DBA/1 mice (8-10 weeks old).
- Induction of Arthritis:
 - Day 0: Immunize mice at the base of the tail with 100 μ g of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
 - Day 21: Administer a booster injection of 100 μ g of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

- Treatment Protocol (Prophylactic):
 - Begin oral administration of **AS-041164** (e.g., 30 mg/kg, daily) or vehicle starting from day 21 (the day of the booster injection) and continue for a predefined period (e.g., 2-3 weeks).
- Clinical Assessment:
 - Monitor mice daily for the onset and severity of arthritis starting from day 21.
 - Score each paw based on a scale of 0-4 for inflammation (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
- Histological Analysis: At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis.

Methodology:

- Animals: C57BL/6 mice (8-10 weeks old).
- Compound Administration: Administer **AS-041164** (e.g., 30 mg/kg, p.o.) or vehicle 1 hour before LPS challenge.
- Induction of Inflammation: Inject LPS (from *E. coli*, e.g., 1 mg/kg) intraperitoneally.
- Sample Collection:
 - At various time points (e.g., 2, 6, 24 hours) after LPS injection, collect blood via cardiac puncture for cytokine analysis.
 - Perform peritoneal lavage to collect peritoneal cells for analysis.

- Outcome Measures:
 - Measure levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in the serum using ELISA.
 - Quantify immune cell populations in the peritoneal lavage fluid by flow cytometry.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions, including the dosage of **AS-041164**, based on their specific research objectives and animal models. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

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